BMS-210285
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-210285 is a small molecule drug initially developed by Bristol Myers Squibb Company. It functions as a β3-adrenergic receptor agonist, primarily targeting the β3-adrenergic receptor. This compound was investigated for its potential therapeutic applications in treating metabolic diseases such as type 2 diabetes mellitus and obesity .
Preparation Methods
The synthetic routes and reaction conditions for BMS-210285 are not widely documented in public literature. as a small molecule drug, its synthesis likely involves multiple steps of organic synthesis, including the formation of the core structure, functional group modifications, and purification processes. Industrial production methods would typically involve large-scale synthesis in controlled environments to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
BMS-210285, like many small molecule drugs, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions would depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: As a β3-adrenergic receptor agonist, it serves as a tool compound for studying receptor-ligand interactions and receptor signaling pathways.
Biology: It is used in research to understand the role of β3-adrenergic receptors in metabolic processes and energy expenditure.
Medicine: BMS-210285 was investigated for its potential to treat metabolic diseases such as type 2 diabetes mellitus and obesity. Although its development was discontinued, it provided valuable insights into the therapeutic targeting of β3-adrenergic receptors.
Mechanism of Action
BMS-210285 exerts its effects by binding to and activating the β3-adrenergic receptor. This activation leads to the stimulation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to increased lipolysis and thermogenesis. These processes contribute to the compound’s potential therapeutic effects in metabolic diseases .
Comparison with Similar Compounds
BMS-210285 can be compared with other β3-adrenergic receptor agonists, such as:
Mirabegron: Used clinically for the treatment of overactive bladder.
CL 316,243: A research compound used to study β3-adrenergic receptor functions.
This compound is unique in its specific structural features and its initial development focus on metabolic diseases. While other β3-adrenergic receptor agonists have found clinical applications, this compound’s development was discontinued, highlighting the challenges in translating preclinical findings to clinical success .
Properties
CAS No. |
344607-69-8 |
---|---|
Molecular Formula |
C24H25ClF2N2O5S |
Molecular Weight |
527.0 g/mol |
IUPAC Name |
N-[5-[(1R)-2-[[(1R)-2-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]ethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C24H25ClF2N2O5S/c1-35(32,33)29-21-13-17(7-10-22(21)30)23(31)14-28-20(12-15-3-2-4-18(25)11-15)16-5-8-19(9-6-16)34-24(26)27/h2-11,13,20,23-24,28-31H,12,14H2,1H3/t20-,23+/m1/s1 |
InChI Key |
DSEGFUSAJVUFLK-OFNKIYASSA-N |
Isomeric SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)[C@H](CN[C@H](CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC(F)F)O)O |
SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC(CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC(F)F)O)O |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC(CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC(F)F)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-210285; BMS210285; BMS 210285; UNII-WS7S13Q9RH; CHEMBL60116; WS7S13Q9RH; SCHEMBL13550990; BDBM50073046. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.